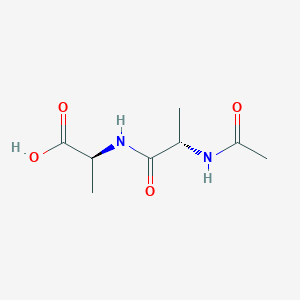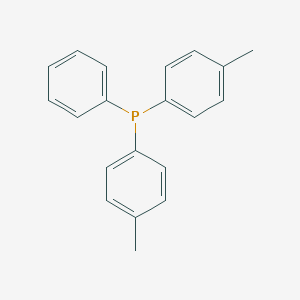
Phenyldi-p-tolylphosphine
Overview
Description
Zimelidine is a compound that was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed as an antidepressant. It is a pyridylallylamine, structurally different from other antidepressants, and was developed in the late 1970s and early 1980s by Arvid Carlsson for the Swedish company Astra AB . Zimelidine was first sold in 1982 but was withdrawn from the market due to rare cases of Guillain–Barré syndrome .
Preparation Methods
Zimelidine can be synthesized through a series of chemical reactions starting from bromopheniramine, an antihistamine with antidepressant activity . The synthetic route involves the formation of a pyridylallylamine structure through a series of steps including bromination, amination, and allylation . Industrial production methods would involve scaling up these reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Zimelidine undergoes several types of chemical reactions:
Oxidation: Zimelidine can be oxidized to form its demethylated metabolite, norzimelidine.
Reduction: Reduction reactions can convert zimelidine back to its precursor forms.
Substitution: Zimelidine can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include norzimelidine and other derivatives depending on the specific conditions and reagents used .
Scientific Research Applications
Zimelidine has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying selective serotonin reuptake inhibition . In biology, zimelidine has been used to investigate the role of serotonin in various physiological processes . In medicine, it was initially used to treat depression and anxiety disorders . Despite its withdrawal, zimelidine continues to be a valuable tool in research due to its unique properties and mechanism of action .
Mechanism of Action
The mechanism of action of zimelidine involves the inhibition of serotonin reuptake at the neuronal membrane . By blocking the serotonin reuptake pump, zimelidine enhances the actions of serotonin on 5HT1A autoreceptors . This leads to increased serotonin levels in the synaptic cleft, which is believed to contribute to its antidepressant effects . Zimelidine does not act on postsynaptic receptors, making it a selective inhibitor .
Comparison with Similar Compounds
Zimelidine is unique among antidepressants due to its selective inhibition of serotonin reuptake without affecting other neurotransmitters like norepinephrine and dopamine . Similar compounds include:
Amitriptyline: A tricyclic antidepressant that inhibits the reuptake of both serotonin and norepinephrine.
Desipramine: Another tricyclic antidepressant that primarily inhibits norepinephrine reuptake.
Maprotiline: A tetracyclic antidepressant with similar properties to desipramine.
Doxepin: A tricyclic antidepressant with a broad spectrum of action on various neurotransmitters.
Zimelidine’s selective action on serotonin reuptake makes it distinct from these other compounds, which often have broader effects on multiple neurotransmitter systems .
Properties
IUPAC Name |
bis(4-methylphenyl)-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19P/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPTFVFITUGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297584 | |
| Record name | Phenyldi-p-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19934-95-3 | |
| Record name | NSC116686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyldi-p-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



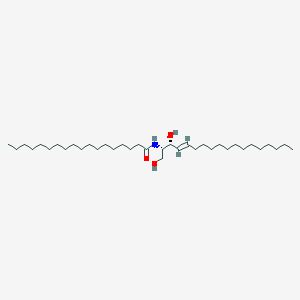
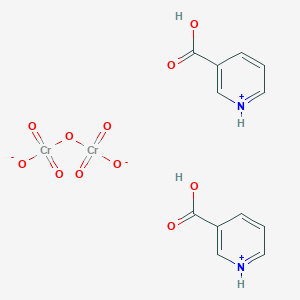
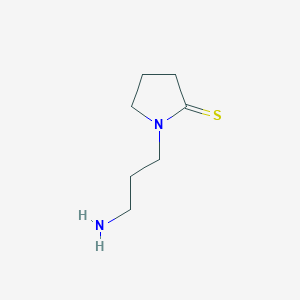
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)

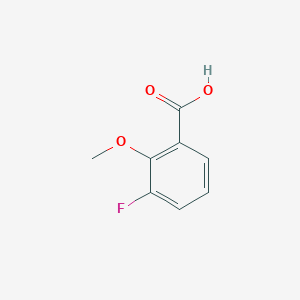
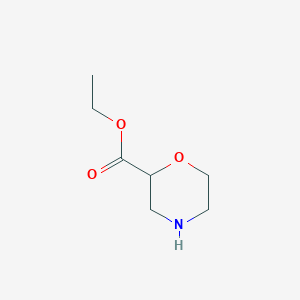


![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
